molecular formula C10H18N2O4 B6171169 (2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid CAS No. 110998-94-2

(2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid

Cat. No.: B6171169
CAS No.: 110998-94-2
M. Wt: 230.3
InChI Key:
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Description

(2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid is a complex organic compound with a specific stereochemistry This compound is characterized by the presence of an acetamido group and a propanamido group attached to a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid typically involves the coupling of an acetamido group with a propanamido group on a methylbutanoic acid backbone. One common method involves the use of acid chlorides and amines. The carboxylic acid group of methylbutanoic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. This acid chloride is then reacted with an amine to form the amide bond. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide groups, where nucleophiles replace the acetamido or propanamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New amide derivatives with different substituents.

Scientific Research Applications

(2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-acetamidopropanoic acid
  • (2S)-2-propanamidobutanoic acid
  • (2S)-2-acetamidobutanoic acid

Uniqueness

(2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid is unique due to its specific stereochemistry and the presence of both acetamido and propanamido groups. This combination of functional groups and stereochemistry gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

110998-94-2

Molecular Formula

C10H18N2O4

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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